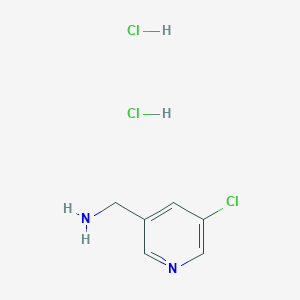(5-Chloropyridin-3-yl)methanamine dihydrochloride
CAS No.: 1380300-42-4
Cat. No.: VC4410379
Molecular Formula: C6H8Cl2N2
Molecular Weight: 179.04 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1380300-42-4 |
|---|---|
| Molecular Formula | C6H8Cl2N2 |
| Molecular Weight | 179.04 g/mol |
| IUPAC Name | (5-chloropyridin-3-yl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C6H7ClN2.ClH/c7-6-1-5(2-8)3-9-4-6;/h1,3-4H,2,8H2;1H |
| Standard InChI Key | XSPVSFYWWIETPM-UHFFFAOYSA-N |
| SMILES | C1=C(C=NC=C1Cl)CN.Cl.Cl |
| Canonical SMILES | C1=C(C=NC=C1Cl)CN.Cl |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
(5-Chloropyridin-3-yl)methanamine dihydrochloride consists of a pyridine ring with a chlorine atom at the 5-position and a methanamine (-CH2NH2) group at the 3-position. The dihydrochloride salt form enhances solubility in polar solvents, a common modification for bioactive amines. The molecular formula is C6H8Cl2N2, with a molecular weight of 179.05 g/mol (calculated from analogous structures ).
Key Structural Features:
-
Pyridine Core: A six-membered aromatic ring with one nitrogen atom, contributing to electron-deficient characteristics.
-
Chlorine Substituent: An electron-withdrawing group at the 5-position, influencing reactivity and intermolecular interactions.
-
Methanamine Group: A primary amine (-NH2) attached via a methylene (-CH2-) bridge, providing a site for hydrogen bonding and further functionalization.
Synthesis and Preparation
Synthetic Routes
While no explicit synthesis for (5-Chloropyridin-3-yl)methanamine dihydrochloride is documented, analogous compounds suggest viable pathways:
Nucleophilic Substitution
A common method for introducing amine groups into chloropyridines involves reacting 5-chloro-3-(bromomethyl)pyridine with ammonia or a protected amine. For example, (2-Chloropyridin-3-yl)methanamine dihydrochloride is synthesized via ammonolysis of the corresponding bromomethyl precursor, followed by hydrochloric acid treatment to form the salt .
Reductive Amination
Alternative routes may employ reductive amination of 5-chloronicotinaldehyde using sodium cyanoborohydride and ammonium acetate, though this method is more typical for secondary amines .
Salt Formation
The dihydrochloride salt is obtained by treating the free base with hydrochloric acid, as seen in the preparation of (5-Chloropyridin-3-yl)(cyclopropyl)methanamine dihydrochloride.
Optimization Challenges
-
Regioselectivity: Ensuring substitution occurs exclusively at the 3-position requires careful control of reaction conditions.
-
Purification: Column chromatography or recrystallization is often necessary to isolate the pure dihydrochloride salt.
Physicochemical Properties
Computed and Experimental Data
Spectroscopic Characteristics
-
1H NMR: Expected signals include a singlet for the methylene group (δ 3.8–4.2 ppm) and aromatic protons influenced by the chlorine substituent (δ 8.2–8.7 ppm) .
-
IR Spectroscopy: N-H stretches (~3300 cm⁻¹) and C-Cl vibrations (~700 cm⁻¹) are diagnostic .
Reactivity and Functionalization
Amine Group Reactions
The primary amine can undergo:
-
Acylation: Formation of amides with acyl chlorides or anhydrides.
-
Alkylation: Production of secondary or tertiary amines using alkyl halides.
-
Schiff Base Formation: Reaction with carbonyl compounds to generate imines.
Pyridine Ring Modifications
-
Electrophilic Substitution: Limited due to the electron-withdrawing chlorine, but possible under strong acidic conditions (e.g., nitration at the 2-position).
-
Metal-Catalyzed Coupling: Suzuki-Miyaura reactions for introducing aryl groups .
| Hazard Category | GHS Code | Precautionary Measures |
|---|---|---|
| Skin Irritation | H315 | Wear protective gloves |
| Eye Irritation | H319 | Use safety goggles |
| Respiratory Irritation | H335 | Handle in a fume hood |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume